R121919 is a synthetic, non-peptide, small molecule classified as a high-affinity antagonist of the corticotropin-releasing factor receptor 1 (CRF1) [, , ]. It readily crosses the blood-brain barrier upon peripheral administration []. This property makes it a valuable tool in scientific research investigating the role of CRF1 in various physiological and pathological processes. Specifically, R121919 is used to understand the contribution of the CRF system, particularly CRF1, in animal models of stress, anxiety, depression, addiction, Alzheimer’s disease, and other conditions involving dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis [, , , , , , , , , , , , , , , , , , , , , , , ].
The synthesis of R121919 involves a multi-step process starting with 3-phenylpyrazolo[1,5-a]pyrimidines as the initial lead compound []. To reduce lipophilicity, the 3-position of the bicyclic nucleus is replaced with a weakly basic pyridine ring, resulting in a series of 3-pyridylpyrazolo[1,5-a]pyrimidines []. Optimization of this series led to the development of R121919, which possesses enhanced water solubility and potent CRF1 antagonism []. Detailed synthetic procedures and specific reaction parameters are available in the original research article [].
The molecular structure of R121919 comprises a pyrazolo[1,5-a]pyrimidine core with substitutions at various positions []. The key structural features contributing to its high affinity for CRF1 include the 3-(6-(dimethylamino)-4-methylpyridin-3-yl) substituent and the dipropylamino group at the 7-position []. Analysis of its structure-activity relationships revealed that these specific moieties are crucial for its potent CRF1 antagonistic activity [].
R121919 exerts its effects by selectively binding to CRF1 receptors and competitively inhibiting the binding of the endogenous ligand, CRF [, , , ]. This action effectively blocks CRF-mediated signaling through the CRF1 receptor, thereby attenuating the downstream effects of CRF [, , , ]. Notably, R121919 exhibits minimal affinity for CRF2 receptors, demonstrating its selectivity for CRF1 [, , , ].
R121919 possesses favorable physicochemical properties for its use in scientific research. It exhibits high water solubility, facilitating its administration in various experimental settings []. Its lipophilicity, although reduced compared to earlier CRF1 antagonists, still allows for efficient blood-brain barrier penetration [, ]. This balance of solubility and lipophilicity enables its effective distribution to target tissues in the central nervous system.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4